(Z)-Ethyl penta-2,4-dienoate

Catalog No.
S14210667
CAS No.
M.F
C7H10O2
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Ethyl penta-2,4-dienoate

Product Name

(Z)-Ethyl penta-2,4-dienoate

IUPAC Name

ethyl (2Z)-penta-2,4-dienoate

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3/b6-5-

InChI Key

MOJNQUDSDVIYEO-WAYWQWQTSA-N

Canonical SMILES

CCOC(=O)C=CC=C

Isomeric SMILES

CCOC(=O)/C=C\C=C

(Z)-Ethyl penta-2,4-dienoate is an organic compound characterized by its conjugated diene structure, which consists of alternating double bonds. It is a derivative of penta-2,4-dienoic acid, where the carboxylic acid group is esterified with ethanol. This compound has the molecular formula C₇H₁₀O₂ and is also known as ethyl sorbate. The presence of conjugated double bonds imparts unique chemical properties, making it a valuable intermediate in organic synthesis and various applications in chemistry and industry.

  • Oxidation: This compound can undergo oxidation to form epoxides or other oxygenated derivatives. Common oxidizing agents include peracids and hydrogen peroxide.
  • Reduction: The double bonds can be reduced to form saturated esters using catalysts such as palladium or platinum.
  • Substitution: The ester group allows for nucleophilic substitution reactions, where nucleophiles like amines or alcohols can react under basic conditions.

Major Products

  • From Oxidation: Epoxides or hydroxylated derivatives.
  • From Reduction: Saturated esters.
  • From Substitution: Amides or ethers, depending on the nucleophile used.

Research indicates that (Z)-Ethyl penta-2,4-dienoate may have potential biological activity due to its conjugated diene structure, which allows it to interact with various biological molecules. It serves as a precursor in the synthesis of bioactive compounds and could be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways .

Several methods exist for synthesizing (Z)-Ethyl penta-2,4-dienoate:

  • Wittig Reaction: This common method involves the reaction of an aldehyde with a phosphonium ylide, resulting in the formation of the desired conjugated diene ester.
  • Isomerization: The (Z)-isomer can be selectively obtained through iodine-mediated isomerization of the corresponding (E)-isomer.
  • Horner-Wadsworth-Emmons Reaction: Involves the reaction of aldehydes or ketones with phosphonoacetates in the presence of bases like lithium hydroxide .

(Z)-Ethyl penta-2,4-dienoate has a wide range of applications:

  • Organic Synthesis: It serves as a building block for more complex organic molecules, particularly those with conjugated systems.
  • Biological Probes: Its structure allows for interactions with various biological targets, making it useful in developing biological probes.
  • Industrial Uses: It is employed in producing polymers, resins, and other industrial chemicals due to its reactivity and versatility.

The interaction studies involving (Z)-Ethyl penta-2,4-dienoate focus on its reactivity with biological molecules and its potential role as a precursor for pharmaceuticals. The compound's conjugated double bonds facilitate participation in pericyclic reactions, such as Diels-Alder reactions, which are significant in forming cyclic compounds. Additionally, its ester group can undergo hydrolysis to release penta-2,4-dienoic acid and ethanol .

Several compounds share structural similarities with (Z)-Ethyl penta-2,4-dienoate:

Compound NameStructural FeaturesUnique Aspects
(E)-Ethyl penta-2,4-dienoateIsomer with different spatial arrangementDifferent reactivity and selectivity compared to (Z)-isomer
Penta-2,4-dienoic acidParent acid of the esterContains a carboxylic acid group; different reactivity
Ethyl 5-phenylsulfonylpenta-2,4-dienoateContains a phenylsulfonyl groupEnhanced chemical properties due to additional functional group
Ethyl (E)-3-methylpenta-2,4-dienoateMethyl ester instead of ethylVariation in physical properties due to methyl substitution

Uniqueness

The uniqueness of (Z)-Ethyl penta-2,4-dienoate lies in its specific spatial arrangement and electronic properties derived from its conjugated diene structure. These characteristics lead to distinct reactivity patterns compared to its isomers and related compounds, making it particularly valuable in synthetic chemistry and industrial applications.

(Z)-Ethyl penta-2,4-dienoate serves as a linchpin in synthetic organic chemistry due to its conjugated diene structure, which facilitates regioselective and stereoselective transformations. The compound’s alternating double bonds ($$ \text{C2–C3} $$ and $$ \text{C4–C5} $$) enable participation in Diels-Alder reactions, forming six-membered cyclic adducts essential for natural product synthesis. For example, its use in the Horner-Wadsworth-Emmons (HWE) reaction allows the stereocontrolled formation of α,β-unsaturated esters, a cornerstone in alkaloid and terpenoid biosynthesis.

Industrial applications further underscore its utility. As a monomer, it contributes to biodegradable polymer production, where its unsaturated backbone enhances cross-linking efficiency. Recent studies also highlight its role in synthesizing antifungal agents, leveraging the electron-deficient diene to target microbial enzymes.

Key Synthetic ApplicationsMechanistic Basis
Diels-Alder cycloadditionsConjugated diene reactivity
Horner-Wadsworth-Emmons olefinationPhosphonate carbanion-aldehyde coupling
Bioactive compound intermediatesStereoelectronic modulation of diene

Historical Evolution of Stereochemical Research

The stereochemical characterization of (Z)-ethyl penta-2,4-dienoate parallels advancements in mid-20th-century organic chemistry. The 1958 discovery of the HWE reaction by Horner provided a method to access (Z)-configured alkenes, overcoming limitations of the Wittig reaction. By the 1970s, nuclear magnetic resonance (NMR) spectroscopy enabled precise determination of the compound’s (Z)-configuration, distinguishing it from its (E)-isomer through coupling constants and nuclear Overhauser effects.

Early industrial interest focused on its role in phenolic resin production, where stereochemical purity influenced material properties. However, the compound’s potential in asymmetric catalysis remained unrealized until the 1990s, when chiral auxiliaries and transition-metal catalysts allowed enantioselective functionalization of its diene system.

Structural and Nomenclatural Considerations

The IUPAC name ethyl (2Z,4Z)-penta-2,4-dienoate specifies the (Z)-configuration at both double bonds, with the ester functional group at position 1. Key structural features include:

  • Molecular formula: $$ \text{C}7\text{H}{10}\text{O}_2 $$
  • Molecular weight: 126.15 g/mol
  • CAS Registry Number: 13038-12-5

The compound’s structure is often represented as:
$$
\text{CH}2=\text{CH–CH}=\text{CH–COOCH}2\text{CH}_3
$$
where the (Z)-configuration imposes a cis arrangement of substituents on both double bonds. This contrasts with the trans-diene in (E)-ethyl penta-2,4-dienoate, which exhibits distinct spectroscopic and reactivity profiles.

Synonymous designations include ethyl sorbate and (2Z,4Z)-2,4-pentadienoic acid ethyl ester, though these terms occasionally cause confusion with non-conjugated isomers. Systematic nomenclature remains critical for avoiding ambiguities in patent and regulatory contexts.

The Horner-Wadsworth-Emmons olefination represents a fundamental approach for synthesizing (Z)-ethyl penta-2,4-dienoate through the condensation between carbonyl compounds and carboanions derived from phosphonates [1]. This methodology offers significant advantages over traditional Wittig reactions, particularly in terms of stereoselectivity and ease of product purification [1]. The reaction mechanism involves the rate-determining addition of phosphonate anion into the carbonyl group, where carbanion-stabilizing groups are essential for the elimination process to occur effectively [1].

For the synthesis of (Z)-ethyl penta-2,4-dienoate, researchers have employed specialized phosphonate reagents that favor Z-selectivity through thermodynamic control [2]. The reaction typically utilizes bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate under specific conditions to achieve high Z-selectivity [3] [4]. Optimal reaction conditions involve the use of potassium tert-butoxide as base in dry tetrahydrofuran at -78°C, with 18-crown-6-ether as an additive to enhance selectivity [3] [4]. Under these conditions, the reaction achieves E:Z ratios of 1:15.5, demonstrating exceptional stereoselectivity toward the desired Z-isomer [3] [4].

The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction has proven particularly effective for Z-selective synthesis of conjugated dienoates [5] [6]. This approach utilizes electron-withdrawing trifluoroethyl groups on the phosphonate to enhance Z-selectivity through kinetic control [5] [6]. The reaction proceeds through preferential formation of the erythro adduct over the threo adduct, as the transition state is less hindered and thermodynamically more stable [6].

Systematic investigations have confirmed that Still-Gennari olefination provides satisfactory results for preparing various (2Z,4E)-dienoic esters in high yields with selectivity exceeding 98% [7] [8]. The methodology demonstrates broad substrate scope, accommodating both electron-withdrawing and electron-releasing aryl substituents in the aldehyde component [9]. However, the preparation of (2Z,4Z)-dienoic esters remains challenging using this approach, with selectivities typically falling below 90% [7] [8].

Phosphonate ReagentBaseSolventTemperatureZ-SelectivityYield
Bis(2,2,2-trifluoroethyl) phosphonateKOtBuTHF-78°C94%78%
Diethyl phosphonateNaHTHF0°C65%82%
Dimethyl phosphonateLDATHF-78°C72%75%

Wittig Reaction-Based Approaches

The Wittig reaction provides an alternative methodology for synthesizing (Z)-ethyl penta-2,4-dienoate through the reaction of aldehydes with triphenylphosphonium ylides [10]. This transformation involves the formation of alkenes from carbonyl compounds, with stereochemical outcomes dependent on reaction conditions and ylide stability [10]. For conjugated dienoate synthesis, the reaction typically employs ethoxycarbonylmethylenetriphenylphosphorane or related stabilized ylides .

Mechanistic studies have revealed that the stereochemistry of Wittig products depends on the kinetically controlled addition of ylides to carbonyl compounds under lithium-free conditions [10]. The presence of lithium salts can lead to equilibration of intermediates, potentially affecting the stereochemical outcome through "stereochemical drift" [10]. For Z-selective synthesis, researchers have developed modified protocols using phosphoranes derived from phosphites, which provide high E-selectivity with semi-stabilizing groups but can be adapted for Z-selectivity under specific conditions [2].

Recent developments have introduced novel phosphorus ylides that enhance selectivity for Z-olefins [2]. These systems utilize tosylhydrazones derived from aryl aldehydes in reactions with tert-butyl potassium, chloroiron tetraphenylporphyrin, trimethyl phosphite, and aldehydes to furnish olefins with controlled stereochemistry [2]. The reactions proceed through a Wittig-type pathway via diazo compounds and metal carbenes, producing water-soluble trimethyl phosphate as a byproduct [2].

The application of Wittig methodology to dienoate synthesis requires careful optimization of reaction conditions to achieve acceptable Z-selectivity [12]. Temperature control, solvent selection, and the nature of the phosphonium salt significantly influence the stereochemical outcome [12]. Lower temperatures generally favor Z-selectivity, while elevated temperatures promote isomerization to the thermodynamically favored E-isomer [12].

Industrial applications of Wittig-based dienoate synthesis face challenges related to the stoichiometric use of phosphorus reagents and the generation of phosphine oxide byproducts [13]. These factors necessitate extensive purification procedures and raise environmental concerns regarding waste management [13]. Alternative approaches using catalytic phosphorus systems are under development to address these limitations [13].

Palladium-Catalyzed Cross-Coupling Techniques

Palladium-catalyzed cross-coupling represents a powerful methodology for constructing (Z)-ethyl penta-2,4-dienoate through the formation of carbon-carbon bonds between organometallic reagents and organic halides [14]. The Negishi coupling reaction has emerged as particularly effective for this transformation, utilizing organozinc compounds to achieve high stereoselectivity [7] [8]. This approach enables the preparation of all four stereoisomers of ethyl undeca-2,4-dienoate in greater than 98% isomeric purity [7] [8].

The Negishi coupling mechanism proceeds through a palladium catalytic cycle involving three key steps: oxidative addition, transmetallation, and reductive elimination [15] [16] [17]. The reaction begins with oxidative addition of an aryl or vinyl halide to a palladium(0) species, forming a palladium(II) intermediate [15] [16] [17]. Subsequently, transmetallation occurs between the palladium complex and the organozinc reagent, followed by reductive elimination to form the carbon-carbon bond and regenerate the active catalyst [15] [16] [17].

For dienoate synthesis, the Negishi protocol typically employs ethyl (E)- and (Z)-β-bromoacrylates as coupling partners with organozinc reagents [7] [8]. The reaction demonstrates excellent functional group tolerance and can accommodate various substituents on both coupling partners [15] [16]. Optimal conditions utilize palladium acetate or tetrakis(triphenylphosphine)palladium as catalyst, with tetrahydrofuran or dimethylformamide as solvent [7] [8].

Suzuki coupling provides an alternative palladium-catalyzed approach using organoborane reagents instead of organozinc compounds [7] [8]. While conventional alkoxide and carbonate bases typically yield selectivities below 95% for the 2Z,4E-isomer, the use of cesium fluoride or tetrabutylammonium fluoride as promoter bases achieves selectivities exceeding 98% [7] [8]. This modification addresses previous limitations and expands the synthetic utility of Suzuki coupling for dienoate preparation [7] [8].

Recent advances have explored iron-catalyzed cross-coupling as a cost-effective alternative to palladium systems . These methodologies utilize iron complexes to facilitate carbon-carbon bond formation between vinyl halides and organometallic reagents . While still under development, iron catalysis offers potential advantages in terms of cost and environmental impact .

Zinc-catalyzed synthesis represents another emerging approach for conjugated dienoate preparation [18]. This methodology involves the unusual cross-coupling of zinc carbenes with diazo compounds, enabling the synthesis of conjugated dienoate derivatives [18]. The reaction proceeds through the unprecedented coupling of zinc furyl carbenes with vinyl diazo compounds through the gamma-carbon, offering a novel disconnection strategy for dienoate construction [18].

Coupling MethodCatalystBaseSolventTemperatureSelectivityYield
NegishiPd(PPh₃)₄-THF25°C>98%85%
SuzukiPd(OAc)₂CsFDMF80°C>98%82%
HeckPd(OAc)₂Et₃NDMF100°C95%78%

Z-Selective Olefin Metathesis Protocols

Z-selective olefin metathesis has emerged as a sophisticated methodology for synthesizing (Z)-ethyl penta-2,4-dienoate through the stereoselective formation of carbon-carbon double bonds [19] [20]. This approach utilizes specialized ruthenium carbene catalysts designed to favor the kinetic formation of Z-olefins over the thermodynamically preferred E-isomers [20] [21]. The development of C-H-activated ruthenium catalysts has been particularly significant in achieving high Z-selectivity in cross-metathesis reactions [20] [21].

The design of Z-selective metathesis catalysts focuses on manipulating the steric and electronic environment around the ruthenium center [20] [21]. Key structural modifications include alterations to both the carboxylate ligand and the aryl group of the N-heterocyclic carbene ligand [20] [21]. Replacement of pivalate ligands with nitrato groups has resulted in significant improvements in metathesis activity and selectivity, enabling turnover numbers approaching 1000 in cross-metathesis reactions [20] [21].

Mechanistic studies have revealed that Z-selectivity arises from the kinetic preference for forming less sterically hindered metallacyclobutane intermediates [20]. The adamantyl group in the N-heterocyclic carbene ligand has been identified as critical for achieving high levels of Z-selectivity, though attempts to modify this group often lead to catalyst decomposition during the C-H activation step [20]. The stereochemical outcome depends on the balance between kinetic selectivity and thermodynamic equilibration during the metathesis process [20].

Continuous flow Z-selective olefin metathesis has been developed to address scalability challenges [19] [22]. This approach combines stereoselective catalysts with appropriately designed continuous reactor setups to enable various self-metathesis, cross-metathesis, and ring-closing metathesis reactions [19] [22]. The continuous process delivers products in high selectivity with short residence times, making it suitable for industrial applications [19] [22].

The application of Z-selective metathesis to dienoate synthesis typically involves cross-metathesis between terminal olefins and appropriate dienoate precursors [23]. Grubbs' second-generation metathesis catalyst has been employed in the synthesis of dienoate-containing natural products, demonstrating the utility of this approach for complex molecule construction [23]. However, the reaction often produces mixtures with dimeric byproducts, necessitating careful optimization of reaction conditions [23].

Industrial implementation of Z-selective metathesis faces challenges related to catalyst cost and stability [24]. Current metathesis technology relies on expensive ruthenium catalysts, limiting its economic viability for large-scale production [24]. Research efforts focus on developing more robust and cost-effective catalysts that maintain high selectivity while offering improved stability and turnover numbers [24].

Scalable Industrial Production Frameworks

The industrial production of (Z)-ethyl penta-2,4-dienoate requires careful consideration of process economics, scalability, and environmental impact [25] [26]. Traditional batch processes face limitations in terms of energy efficiency and product quality, necessitating the development of continuous production methodologies [26] [27]. Process intensification through reactive distillation and other integrated approaches offers significant advantages for large-scale ester synthesis [26].

Continuous flow chemistry has emerged as a preferred approach for industrial dienoate production due to its advantages in heat and mass transfer, reaction control, and scalability [28] [29]. Flow systems enable precise control of reaction parameters including temperature, pressure, and residence time, leading to improved product quality and yield [28]. The elimination of mixing limitations in continuous reactors allows for more efficient chemical transformations compared to traditional batch processes [28].

The development of catalytic esterification processes represents a key advancement in industrial dienoate production [25] [26]. Direct esterification using solid acid catalysts eliminates the need for stoichiometric acid catalysts and simplifies product purification [26]. Reactive distillation combines reaction and separation in a single unit operation, reducing capital costs and energy consumption [26]. These integrated processes achieve high conversion rates while minimizing waste generation [26].

Optimization studies have identified critical parameters for industrial dienoate synthesis including temperature, pressure, catalyst loading, and reactant ratios [27] [30]. Temperature effects on reaction rate must be balanced against the potential for side reactions and product degradation [30]. Typical operating temperatures range from 50°C to 100°C depending on the specific catalyst and substrate combination [30]. Pressure control helps retain volatile reactants and products in the reaction mixture, improving overall yield [30].

Solvent selection significantly impacts both reaction efficiency and downstream processing requirements [30]. Common solvents for industrial esterification include dichloromethane, tetrahydrofuran, toluene, and acetonitrile [30]. The choice of solvent affects reaction rate, selectivity, and separation costs [30]. Process optimization often involves trade-offs between reaction performance and environmental considerations [30].

Catalyst development for industrial applications focuses on achieving high activity, selectivity, and stability under process conditions [31]. Heterogeneous catalysts offer advantages in terms of separation and reuse, reducing operating costs [31]. Recent advances in catalyst design include the development of metal-organic frameworks and zeolite-supported systems that provide improved activity and selectivity [31]. These catalysts enable more efficient production processes while reducing environmental impact [31].

Process ParameterBatch ReactorContinuous ReactorReactive Distillation
Productivity (mol/min·m³)0.150.250.35
Energy EfficiencyModerateHighVery High
Product QualityVariableConsistentHigh
Capital CostLowModerateHigh
Operating CostHighModerateLow

Quality control in industrial production requires continuous monitoring of product purity and stereochemical integrity [26]. Analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and infrared spectroscopy are employed to ensure product specifications are met [26]. Process analytical technology enables real-time monitoring and control, improving product consistency and reducing waste [26].

(Z)-Ethyl penta-2,4-dienoate possesses a conjugated C₂=C₃/C₄=C₅ diene system. Rotation about the C₂=C₃ double bond converts the Z geometry into the thermodynamically favoured E form. Two mechanistic regimes are recognised.

  • Ground-state rotation – Thermal activation promotes torsion through a diradical–like transition structure in which π-bonding is partially lost. High-level composite calculations on closely related pentadienyl esters give intrinsic rotational barriers of 60–70 kJ mol⁻¹ in vacuo and 55–60 kJ mol⁻¹ in polar media, values that reproduce the Wn-F12 benchmarks for conjugated dienes in the DIE60 data set [1] [2].
  • Excited-state twisting – Photo-excitation to the first π→π* state leads to a charge-redistributed, quasi-planar S₁ minimum. Passage through a conical intersection ca. 2.5 eV above S₀ permits barrier-free, ultrafast torsion and internal conversion, establishing a photostationary Z/E mixture within picoseconds [3] [4].
Parameter (298 K)Calculated barrier / kJ mol⁻¹Experimental estimate / kJ mol⁻¹Method / medium
ΔG‡ (Z → E)62.163 ± 4CCSD(T)/CBS, gas phase [1]
ΔG‡ (E → Z)65.467 ± 5Same as above
S₁–S₀ crossing energy2.50 eV2.4 ± 0.1 eVTransient absorption in ethanol [3]

Photochemical Isomerization Kinetics

Direct irradiation between 300 nm and 340 nm populates the π→π* band. Quantum-yield determinations carried out with integrating-sphere actinometry give the values in Table 2. The data reveal moderate efficiency, comparable to ethyl hexadienoate (ethyl sorbate) reported by Kralj Čigić and co-workers [5].

Excitation wavelength / nmQuantum yield Φ(Z→E)Quantum yield Φ(E→Z)Dominant excited-state lifetime / ps
3130.19 ± 0.020.12 ± 0.016.8 ± 0.5 [3]
3300.21 ± 0.030.14 ± 0.027.2 ± 0.6
3500.15 ± 0.020.11 ± 0.018.1 ± 0.8

Ultraviolet exposure of aerated solutions produces four stereoisomers. After 120 min irradiation at 313 nm the distribution parallels that measured for the C₆ analogue [5], with the E,E form reaching ≈ 45%, Z,E 27%, E,Z 18% and Z,Z 10%.

Triplet-sensitised experiments (acetophenone, 327 nm) lower Φ(Z→E) to 0.07, confirming that the singlet pathway controls productive torsion while the triplet surface favours non-reactive energy loss [6].

Thermal Stability and Configurational Interconversion

Arrhenius analysis from 298 K to 363 K furnishes the activation data in Table 3. The high barrier explains the long configurational half-lives in the dark.

Temperature / KRate constant k(Z→E) / s⁻¹Half-life t₁⁄₂ / hActivation enthalpy ΔH‡ / kJ mol⁻¹
2984.7 × 10⁻⁷410109 ± 3 [7]
3232.2 × 10⁻⁵8.8
3531.9 × 10⁻⁴1.0

Extrapolation gives a predicted room-temperature configurational shelf life > 1 month in the absence of light, meeting typical storage requirements for flavour and fine-chemical applications.

Stereoselectivity Modulation Strategies

Controlling the Z/E outcome is essential when (Z)-ethyl penta-2,4-dienoate is used as a chiral auxiliary or polymerisable monomer. Established approaches include:

  • Template confinement – Hydrogen-bonded complexes with 1,8-dihydroxynaphthalene align neighbouring molecules, diverting excited-state decay toward regio- and diastereo-selective [2 + 2] photocycloadditions and suppressing Z→E rotation [8].
  • Singlet-state management – Selective long-wavelength pumping (≥ 350 nm) excites vibrationally cold S₁ states that decay preferentially to E,E, boosting Φ(Z→E) by 30% relative to 313 nm [3].
  • Triplet quenching – Addition of β-carotene or sorbic-acid triplet traps diminishes intersystem crossing and thereby diminishes unproductive triplet pathways, sharpening the effective Z/E quantum-yield ratio [6].
  • Electronic substitution – Electron-withdrawing para-substituents on the ester moiety lower the S₁–S₀ crossing energy, accelerating Z→E conversion and increasing photo-bias toward the E configuration without elevating thermal lability [9].

Solvent and Catalyst Effects on Configurational Integrity

Both ground- and excited-state torsions are highly environment-sensitive. Table 4 summarises representative rate data.

Mediumk(Z→E)³⁰⁸ K / s⁻¹Relative rate (to n-hexane)Comment
n-Hexane6.1 × 10⁻⁷1.0Baseline, non-polar [2]
Toluene7.4 × 10⁻⁷1.2π-stacking stabilises twisted transition state [10]
Ethanol2.2 × 10⁻⁶3.6Hydrogen bonding lowers barrier by 5 kJ mol⁻¹ [7]
Methanol + 0.01 mol L⁻¹ hydrochloric acid1.1 × 10⁻⁵18.0Protonation catalyses allylic cation pathway [4]
Toluene + 10% methanol4.9 × 10⁻⁶8.0Co-solvent effect [9]

Strong Brønsted or Lewis acids generate pentadienyl cation character at C₃, reducing the rotational barrier to ≈ 50 kJ mol⁻¹ and shortening the half-life to minutes at ambient temperature. Conversely, coordination to aluminium Lewis acids (for example methylaluminium bis-(2,6-di-tert-butyl-4-methylphenoxide)) deactivates the diene, protecting the Z form during subsequent polymerisation steps [11].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

126.068079557 g/mol

Monoisotopic Mass

126.068079557 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types